Cobalt;2-hydroxybenzaldehyde;dihydrate
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Overview
Description
Cobalt;2-hydroxybenzaldehyde;dihydrate is a coordination compound that consists of cobalt ions coordinated with 2-hydroxybenzaldehyde and water molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cobalt;2-hydroxybenzaldehyde;dihydrate typically involves the reaction of cobalt salts with 2-hydroxybenzaldehyde in the presence of water. One common method is to dissolve cobalt(II) chloride in water and then add 2-hydroxybenzaldehyde to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of the desired coordination compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Cobalt;2-hydroxybenzaldehyde;dihydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) complexes.
Reduction: Reduction reactions can convert cobalt(III) back to cobalt(II).
Substitution: Ligand substitution reactions can occur, where the 2-hydroxybenzaldehyde ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by adding excess of the new ligand under controlled temperature and pH conditions.
Major Products Formed
Oxidation: Cobalt(III) complexes with different ligands.
Reduction: Cobalt(II) complexes.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Cobalt;2-hydroxybenzaldehyde;dihydrate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and coordination chemistry studies.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of new materials and as a precursor for other cobalt-based compounds.
Mechanism of Action
The mechanism of action of cobalt;2-hydroxybenzaldehyde;dihydrate involves its ability to coordinate with various biological molecules and metal ions. The compound can interact with enzymes and proteins, affecting their activity and function. The molecular targets and pathways involved include metal ion transport and redox reactions, which can influence cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Cobalt(II) chloride: A simple cobalt salt used in various chemical reactions.
Cobalt(III) acetylacetonate: A coordination compound with different ligands.
Cobalt(II) nitrate: Another cobalt salt with distinct properties.
Uniqueness
Cobalt;2-hydroxybenzaldehyde;dihydrate is unique due to its specific coordination with 2-hydroxybenzaldehyde, which imparts distinct chemical and physical properties.
Properties
CAS No. |
207124-67-2 |
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Molecular Formula |
C14H14CoO5 |
Molecular Weight |
321.19 g/mol |
IUPAC Name |
cobalt;2-hydroxybenzaldehyde;hydrate |
InChI |
InChI=1S/2C7H6O2.Co.H2O/c2*8-5-6-3-1-2-4-7(6)9;;/h2*1-5,9H;;1H2 |
InChI Key |
AGHKVPIWMWVXNU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=O)O.C1=CC=C(C(=C1)C=O)O.O.O.[Co] |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)O.C1=CC=C(C(=C1)C=O)O.O.[Co] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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